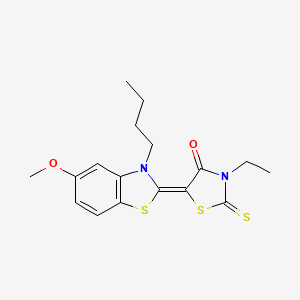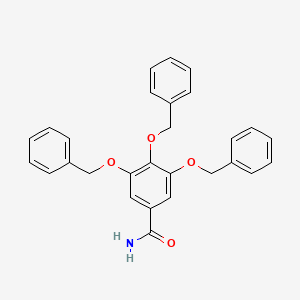![molecular formula C17H13FN6O2S B11094944 N-[(2-{[5-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}hydrazinyl)carbonothioyl]pyridine-3-carboxamide](/img/structure/B11094944.png)
N-[(2-{[5-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}hydrazinyl)carbonothioyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluorophenyl)-N-({[(pyridin-3-yl)formamido]methanethioyl}amino)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridinyl group, and a pyrazole carboxamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-N-({[(pyridin-3-yl)formamido]methanethioyl}amino)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of 4-fluorophenyl derivatives through halogenation reactions.
Pyridinyl Group Introduction: The pyridinyl group is introduced via nucleophilic substitution reactions.
Pyrazole Ring Formation: The pyrazole ring is formed through cyclization reactions involving hydrazine derivatives.
Carboxamide Formation: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-N-({[(pyridin-3-yl)formamido]methanethioyl}amino)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
5-(4-Fluorophenyl)-N-({[(pyridin-3-yl)formamido]methanethioyl}amino)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-N-({[(pyridin-3-yl)formamido]methanethioyl}amino)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-(4-fluorophenyl)-1H-pyrazole: Shares the fluorophenyl and pyrazole moieties but lacks the pyridinyl and carboxamide groups.
5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide: Contains a pyridinyl group and a carboxamide group but differs in the core structure.
Uniqueness
5-(4-Fluorophenyl)-N-({[(pyridin-3-yl)formamido]methanethioyl}amino)-1H-pyrazole-3-carboxamide is unique due to its combination of functional groups and its potential for diverse applications. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H13FN6O2S |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-[[[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]amino]carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H13FN6O2S/c18-12-5-3-10(4-6-12)13-8-14(22-21-13)16(26)23-24-17(27)20-15(25)11-2-1-7-19-9-11/h1-9H,(H,21,22)(H,23,26)(H2,20,24,25,27) |
InChI Key |
GNMIMAXSLQFPDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC(=S)NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[3-(3,5-dioxomorpholin-4-yl)-5-nitrophenoxy]phenyl}acetamide](/img/structure/B11094864.png)
![Furazano[3,4-b]pyrazine-5,6-diamine, N-isopropyl-N'-(3,4-dimethylphenyl)-](/img/structure/B11094868.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone](/img/structure/B11094872.png)
![methyl 2-[(2-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11094879.png)

![(3E)-3-[(2E)-(thiophen-2-ylmethylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11094903.png)
![5-Hydroxy-3-(4-methoxyphenyl)-4-methyl-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile](/img/structure/B11094905.png)
![3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B11094909.png)
![1-[(2-Methoxybenzyl)oxy]-2-nitro-4-(trifluoromethyl)benzene](/img/structure/B11094915.png)
![(2Z)-2-[(2-methyl-1H-indol-3-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11094922.png)
![2-[2,2-Bis(trifluoromethyl)-1,3,6-trioxaspiro[4.4]non-8-en-7-yl]-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B11094927.png)
![5-benzyl-2-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11094931.png)
![2-[(4-Tert-butylbenzyl)sulfinyl]cyclohexyl 3-(piperidin-1-yl)propanoate](/img/structure/B11094933.png)

